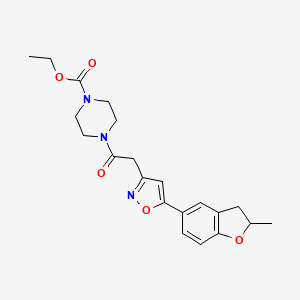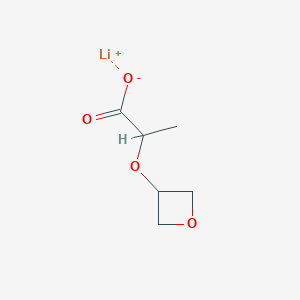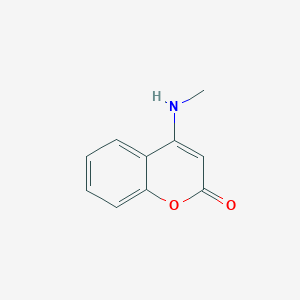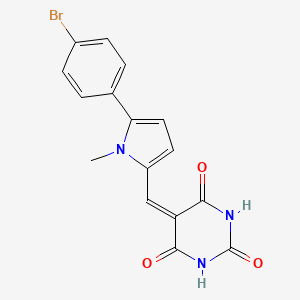![molecular formula C15H20N2O5S B2605739 4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 736146-17-1](/img/structure/B2605739.png)
4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound with the molecular formula C15H20N2O5S and a molecular weight of 340.4 g/mol It is characterized by the presence of a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a 4-oxobutanoic acid moiety
Mécanisme D'action
Target of action
“4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” is a piperazine derivative. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. The specific targets of this compound would depend on its exact structure and functional groups .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the sulfonyl group could potentially influence the compound’s interactions with its targets .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a particular signaling pathway, it could potentially modulate that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the piperazine ring and the sulfonyl group could influence the compound’s solubility, stability, and permeability, which in turn could affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could potentially include changes in cell signaling, gene expression, or cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of the compound .
Analyse Biochimique
Biochemical Properties
4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can interact with transport proteins, affecting the transport of ions and molecules across cellular membranes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of the compound can also result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic fluxes and the levels of specific metabolites within the cell. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of various intermediate and end products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cellular membranes via active or passive transport mechanisms, and its distribution within tissues can vary depending on the presence of specific transporters and binding sites .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, mitochondria, or other subcellular structures, where it can exert its biochemical effects. The localization of the compound can influence its activity and function, as well as its interactions with other biomolecules within the cell .
Méthodes De Préparation
The synthesis of 4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride to form the intermediate 4-methylbenzenesulfonylpiperazine. This intermediate is then reacted with succinic anhydride under appropriate conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran and may require the presence of a base like triethylamine to facilitate the reaction.
Analyse Des Réactions Chimiques
4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Applications De Recherche Scientifique
4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid can be compared with similar compounds such as:
2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride: This compound has a similar piperazine and sulfonyl structure but differs in the acetic acid moiety, which may result in different biological activities and applications.
4-[4-(4-Chlorophenyl)piperazin-1-yl]butanoic acid: This compound has a chlorophenyl group instead of a methylbenzenesulfonyl group, which can lead to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZSJOPYQGNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-{2-cyano-2-[(3-methoxyphenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2605656.png)
![methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate](/img/structure/B2605657.png)

![5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2605659.png)
![2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2605662.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2605663.png)

![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2605672.png)
![3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/new.no-structure.jpg)



![6-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline](/img/structure/B2605677.png)

